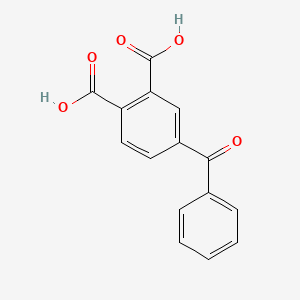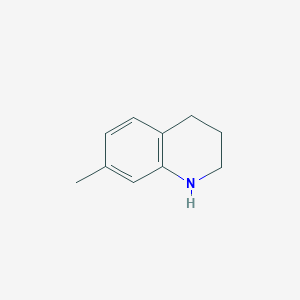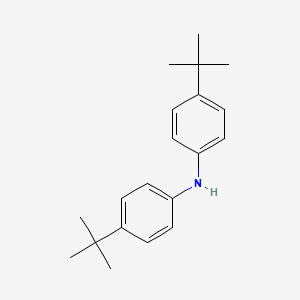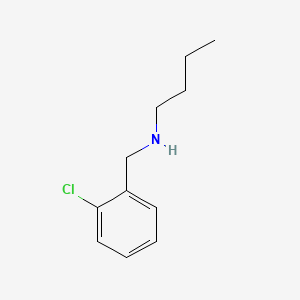
2-溴丙酸丁酯
描述
Butyl 2-bromopropanoate is an organic compound with the molecular formula C7H13BrO2. It is a colorless liquid with a fruity odor and is commonly used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable reagent in various chemical reactions .
科学研究应用
Butyl 2-bromopropanoate has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
作用机制
Target of Action
Butyl 2-bromopropanoate, also known as tert-butyl 2-bromopropanoate, is an organobromine compound . It is primarily used in the realm of organic synthesis . The compound functions as an electrophile , which means it has a tendency to attract electrons and react with nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond .
Mode of Action
Butyl 2-bromopropanoate readily engages with nucleophiles such as amines, alcohols, and carboxylic acids . This interaction results in the formation of novel compounds . The bromine atom in the compound is a good leaving group, which makes it easier for the compound to undergo nucleophilic substitution reactions .
Biochemical Pathways
Given its reactivity with nucleophiles, it can be inferred that the compound may be involved in various organic synthesis reactions, leading to the formation of a wide range of products .
Result of Action
The molecular and cellular effects of Butyl 2-bromopropanoate’s action largely depend on the specific reactions it undergoes with various nucleophiles. As an electrophile, it can form new bonds with nucleophiles, leading to the synthesis of novel compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of Butyl 2-bromopropanoate can be influenced by various environmental factors. For instance, the presence of different nucleophiles in the environment can affect the compound’s reactivity and the types of reactions it undergoes . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: Butyl 2-bromopropanoate can be synthesized through several methods. One common method involves the esterification of 2-bromopropanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, butyl 2-bromopropanoate can be produced by reacting isobutylene with 2-bromopropanoic acid in the presence of a solvent like dioxane and a catalyst such as concentrated sulfuric acid. The reaction mixture is stirred and maintained at a low temperature to control the reaction rate and yield .
化学反应分析
Types of Reactions: Butyl 2-bromopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and carboxylic acids.
Reduction: The compound can be reduced to butyl propanoate using reducing agents such as lithium aluminum hydride.
Oxidation: It can be oxidized to butyl 2-bromopropanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, amines, alcohols, carboxylic acids.
Reduction: Lithium aluminum hydride.
Oxidation: Potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products (e.g., butyl 2-aminopropanoate).
Reduction: Butyl propanoate.
Oxidation: Butyl 2-bromopropanoic acid.
相似化合物的比较
Butyl 2-chloropropanoate: Similar structure but with a chlorine atom instead of bromine.
Butyl 2-iodopropanoate: Similar structure but with an iodine atom instead of bromine.
Butyl propanoate: Lacks the halogen atom, making it less reactive.
Uniqueness: Butyl 2-bromopropanoate is unique due to the presence of the bromine atom, which imparts higher reactivity compared to its chloro and iodo counterparts. This makes it particularly useful in reactions requiring a strong electrophile .
属性
IUPAC Name |
butyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMAEXGIVZJYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961461 | |
| Record name | Butyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41145-84-0 | |
| Record name | Propanoic acid, 2-bromo-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41145-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-bromopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041145840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-bromopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the reactivity of Butyl 2-bromopropanoate?
A1: The research demonstrates that Butyl 2-bromopropanoate readily reacts with sodium phenolate under microwave irradiation to yield Butyl 2-phenoxypropanoate []. This suggests that the bromine atom in Butyl 2-bromopropanoate is susceptible to nucleophilic substitution reactions, a common characteristic of alkyl halides. The reaction proceeds with a high yield (95%) in a short reaction time (65 seconds), highlighting the efficiency of microwave heating in promoting this transformation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole](/img/structure/B1267967.png)









